molecular formula C10H6FNO3 B3169943 6-fluoro-2-hydroxyquinoline-3-carboxylic acid CAS No. 938378-09-7

6-fluoro-2-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3169943
CAS No.: 938378-09-7
M. Wt: 207.16 g/mol
InChI Key: NHROTQIETDGGMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-2-hydroxyquinoline-3-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-hydroxyquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate in the presence of a base can lead to the formation of the desired quinoline derivative .

Another method involves the use of anthranilic acid derivatives, which undergo cyclization reactions to form the quinoline ring system. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-hydroxyquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-2-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific properties

Mechanism of Action

The mechanism of action of 6-fluoro-2-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the fluorine atom enhances its binding affinity and specificity for certain targets. Additionally, the compound can interfere with cellular processes by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 6-fluoro-2-hydroxyquinoline-3-carboxylic acid imparts unique properties, such as increased lipophilicity, enhanced binding affinity to biological targets, and improved stability. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

6-fluoro-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHROTQIETDGGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-2-hydroxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-fluoro-2-hydroxyquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-fluoro-2-hydroxyquinoline-3-carboxylic acid
Reactant of Route 4
6-fluoro-2-hydroxyquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-fluoro-2-hydroxyquinoline-3-carboxylic acid
Reactant of Route 6
6-fluoro-2-hydroxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.